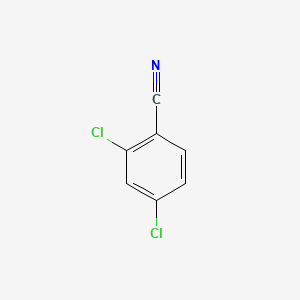

2,4-Dichlorobenzonitrile

概要

説明

2,4-Dichlorobenzonitrile is an organic compound with the molecular formula C₇H₃Cl₂N. It is a white to almost white crystalline powder and is used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other chemical intermediates .

準備方法

2,4-Dichlorobenzonitrile can be synthesized through several methods. One common method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This process is carried out at a lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene, resulting in higher yields . Another method involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form 2,4-dichlorobenzaldoxime, which is then treated with acetic anhydride to produce this compound .

化学反応の分析

2,4-Dichlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form 2,4-dichlorobenzylamine.

Oxidation Reactions: It can be oxidized to form 2,4-dichlorobenzoic acid.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, lithium aluminum hydride for reduction reactions, and potassium permanganate for oxidation reactions. The major products formed from these reactions include 2,4-dichlorobenzylamine and 2,4-dichlorobenzoic acid .

科学的研究の応用

2,4-Dichlorobenzonitrile is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes. It is also used in the production of engineering plastics and photosensitive materials . In biology, it is used as a tool to study the effects of nitrile compounds on cellular processes. In medicine, it is used in the synthesis of drugs with potential therapeutic applications .

作用機序

The mechanism of action of 2,4-dichlorobenzonitrile involves its interaction with cellular components. It can inhibit certain enzymes and disrupt cellular processes by binding to specific molecular targets. The exact pathways involved depend on the specific application and the cellular context .

類似化合物との比較

2,4-Dichlorobenzonitrile is similar to other dichlorobenzonitriles such as 2,6-dichlorobenzonitrile and 3,4-dichlorobenzonitrile. it is unique in its specific substitution pattern, which affects its reactivity and applications. For example, 2,6-dichlorobenzonitrile is widely used as a herbicide, while this compound is more commonly used as an intermediate in chemical synthesis .

Similar Compounds

- 2,6-Dichlorobenzonitrile

- 3,4-Dichlorobenzonitrile

- 2,5-Dichlorobenzonitrile

These compounds share similar chemical structures but differ in their specific applications and reactivity .

生物活性

2,4-Dichlorobenzonitrile (DCBN) is an aromatic compound that has garnered attention in various scientific fields due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of DCBN, highlighting its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₇H₃Cl₂N

- Molecular Weight : 174.01 g/mol

- CAS Number : 6574-98-7

The compound features two chlorine atoms positioned on the benzene ring, which significantly influences its reactivity and interactions with biological systems.

Research indicates that DCBN acts primarily as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that DCBN could affect the pharmacokinetics of co-administered drugs. The inhibition of CYP1A2 may lead to altered drug metabolism and increased toxicity of certain pharmaceuticals.

Additionally, DCBN has been shown to undergo electrophilic aromatic substitution reactions with nucleophiles, indicating potential for interactions with various biomolecules within biological systems.

Toxicity Profile

The toxicity of DCBN has been a significant focus in research. It is classified as harmful if ingested or upon skin contact, leading to serious eye and skin irritation. In animal studies, exposure to DCBN resulted in notable adverse effects:

- Acute Toxicity : Ingested doses can lead to severe systemic effects.

- Dermal Exposure : Contact with skin can cause irritation.

- Eye Irritation : Direct exposure can result in serious eye damage .

Cytochrome P450 Inhibition

A study highlighted the impact of DCBN on CYP1A2 activity. The results demonstrated that DCBN could significantly inhibit this enzyme, potentially leading to increased levels of drugs metabolized by CYP1A2 when co-administered.

Toxicological Assessments

In a series of toxicological assessments involving rodent models, DCBN was found to induce nasal toxicity. The research indicated that the compound could lead to permanent loss of olfactory neuroepithelium following exposure at relatively low doses. This finding raises concerns about occupational exposure and environmental contamination .

Biomarkers for Exposure

Recent investigations have focused on developing biomarkers for DCBN exposure. The formation of glutathione conjugates (GS-DCBN) was identified as a potential biomarker in mouse models. These conjugates were detectable in nasal tissues and wash fluids after treatment with DCBN, indicating their utility in monitoring exposure levels and potential toxicity .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity and toxicity of this compound compared to related compounds:

| Compound | CYP Inhibition | Acute Toxicity | Eye Irritation | Skin Irritation |

|---|---|---|---|---|

| This compound | Yes | High | Severe | Severe |

| 2,6-Dichlorobenzonitrile | Yes | Moderate | Moderate | Moderate |

| Dichlobenil | Yes | Low | Mild | Mild |

特性

IUPAC Name |

2,4-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUHREVRSOOQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215943 | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-98-7 | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2,4-Dichlorobenzonitrile?

A1: this compound can be synthesized through several methods. One approach involves the ammoxidation of 2,4-dichlorotoluene using a fluidized bed reactor with a specific catalyst. [, ] This method aims to address the limitations of traditional fixed bed reactors, such as poor fluidization and low yield. Another method involves a two-step process starting with the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to yield 2,4-dichlorobenzaldoxime, which is then reacted with acetic anhydride to produce this compound. [] This method boasts a high yield (90%) and practicality. A third method uses this compound as a starting material to prepare 2,4-dichlorobenzoic acid via hydrolysis. []

Q2: What are the key physical and spectroscopic characteristics of this compound?

A2: Research provides insights into the thermodynamic properties of this compound, including vapor pressure data for both its crystalline and liquid phases obtained through techniques like the Knudsen effusion method and capacitance diaphragm manometers. [] Studies have also investigated its molecular properties using spectroscopic techniques like laser Raman, IR, and FT-IR/FT-Raman spectroscopy coupled with DFT calculations. [, ] These techniques provide valuable information about the compound's structure, vibrational modes, and electronic properties.

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the nitrile group in this compound makes it susceptible to nucleophilic attack. Research explores the dimerization of aromatic nitrile oxides, including this compound oxide, in the presence of pyridine. [] This reaction proceeds through a proposed mechanism involving the formation of an intermediate adduct between the nitrile oxide and pyridine, highlighting the influence of the nitrile group on the compound's reactivity. Furthermore, studies investigated the reactions of this compound oxide with enolizable Schiff bases, further elucidating its reactivity profile. []

Q4: Has this compound been explored in polymer chemistry?

A4: Yes, this compound has found applications in polymer synthesis. It serves as a co-monomer in the preparation of poly(arylene sulfides). [] Specifically, it is used alongside m-benzenedithiol and aromatic dibromides to introduce pendant cyano groups along the polymer chains. These modified poly(phenylene sulfides) exhibit different properties compared to their unmodified counterparts, showcasing the versatility of this compound in material science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。